![molecular formula C10H13NO2 B118741 Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-69-8](/img/structure/B118741.png)
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. DMAC is a bicyclic compound that contains a nitrogen atom and a carboxylic acid group, making it an important building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not well understood, but it is believed to act as a potent inhibitor of various enzymes and receptors in the body. Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has several advantages for use in lab experiments, including high purity, stability, and ease of handling. However, Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is also highly reactive and can be hazardous if not handled properly. Additionally, the synthesis of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a complex process that requires specialized equipment and expertise, making it difficult to produce on a large scale.
Direcciones Futuras
There are several future directions for research on Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, including the development of new synthetic methods for Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its derivatives, the investigation of its mechanism of action, and the exploration of its potential applications in various fields of scientific research. Additionally, the development of new Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate-based drugs for the treatment of various diseases is an area of active research.
Métodos De Síntesis
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized through a multistep process that involves the reaction of 2,5-dimethylfuran with ethyl diazoacetate, followed by cyclization and esterification reactions. The synthesis of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is in the synthesis of novel pharmaceutical compounds. Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be used as a building block for the synthesis of various drugs, including anti-cancer agents, anti-inflammatory drugs, and anti-viral drugs.
Propiedades
Número CAS |
156301-69-8 |
|---|---|
Nombre del producto |
Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8-7(2)5-11(9(6)8)10(12)13-3/h4-5,8-9H,1-3H3 |
Clave InChI |
QGNSSYLCRORADW-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1N(C=C2C)C(=O)OC |
SMILES canónico |
CC1=CC2C1N(C=C2C)C(=O)OC |
Sinónimos |
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 4,7-dimethyl-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
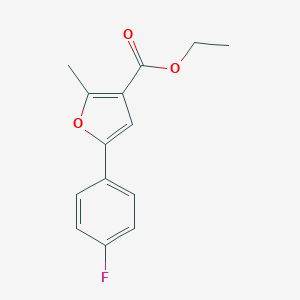
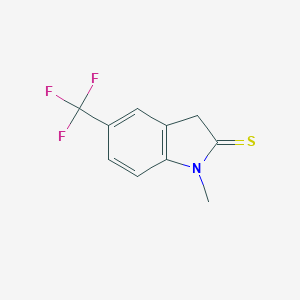
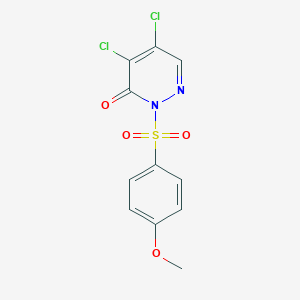
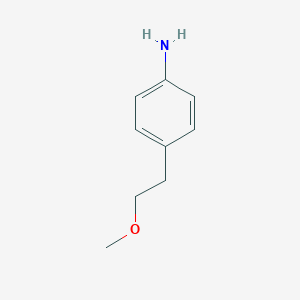
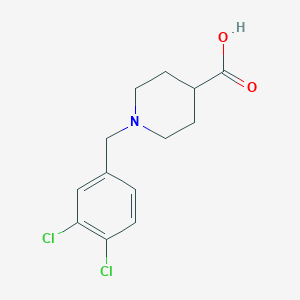
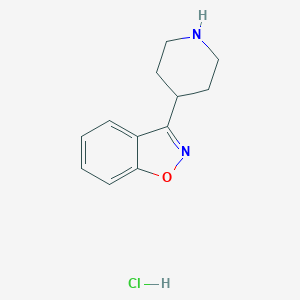
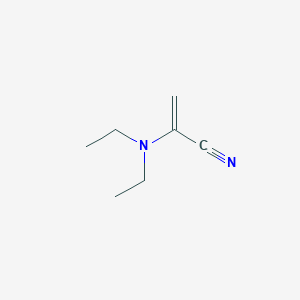
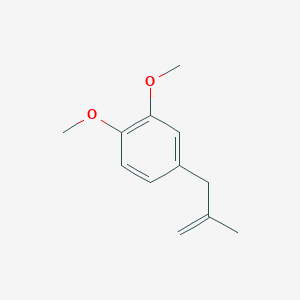
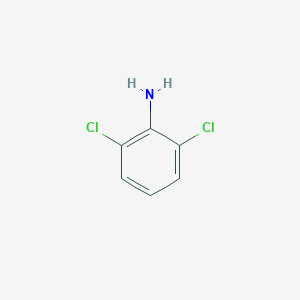
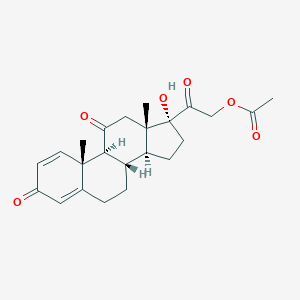
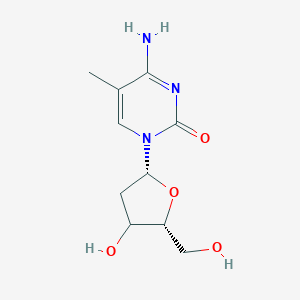
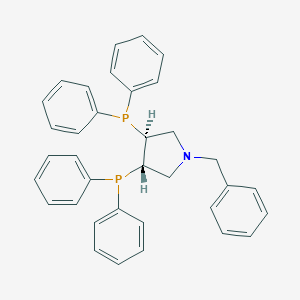
![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)